molecular formula C7H14O2<br>C7H14O2<br>CH3COO(CH2)4CH3 B166345 Pentyl acetate CAS No. 628-63-7

Pentyl acetate

Cat. No.: B166345
CAS No.: 628-63-7
M. Wt: 130.18 g/mol
InChI Key: PGMYKACGEOXYJE-UHFFFAOYSA-N
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Description

Amyl acetate, also known as pentyl acetate, is an organic compound with the chemical formula CH₃COO(CH₂)₄CH₃. It is a colorless liquid with a distinctive banana-like odor. This ester is formed by the condensation of acetic acid and 1-pentanol. Amyl acetate is widely used in various industries due to its pleasant aroma and solvent properties .

Mechanism of Action

CH3COO[CH2]4CH3CH_3COO[CH_2]_4CH_3CH3​COO[CH2​]4​CH3​

. It is colorless and has a scent similar to bananas and apples . The compound is the condensation product of acetic acid and 1-pentanol .

Target of Action

Amyl acetate primarily targets the olfactory receptors in humans, where it produces a scent similar to bananas and apples . It is often used in the food industry as a flavorant due to its fruity smell .

Mode of Action

As an ester, amyl acetate can undergo hydrolysis in the presence of water and an acid or base to form acetic acid and 1-pentanol . This reaction is reversible, and the formation of the ester from the acid and alcohol is known as esterification .

Biochemical Pathways

It can be produced through the esterification of acetic acid and 1-pentanol . This reaction is catalyzed by an acid and results in the formation of water and the ester .

Pharmacokinetics

Due to its low molecular weight and lipophilic nature, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or inhalation . It is expected to be metabolized primarily in the liver, where esterases would hydrolyze it back into acetic acid and 1-pentanol .

Result of Action

The primary result of amyl acetate action in humans is the perception of a fruity smell, which is why it is often used as a flavorant in the food industry . Exposure to high concentrations can cause irritation to the eyes and nose, central nervous system depression, and dermatitis .

Action Environment

The action of amyl acetate can be influenced by environmental factors such as temperature and pH. For example, the rate of hydrolysis of the ester can be increased by raising the temperature or by altering the pH to favor the acid or base-catalyzed reaction . Additionally, amyl acetate is highly flammable, and its vapors can form explosive mixtures with air , so it should be handled with care to prevent accidents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amyl acetate is typically synthesized through the esterification reaction between acetic acid and 1-pentanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, to speed up the reaction rate. The general reaction is as follows:

CH3COOH+CH3(CH2)4OHCH3COO(CH2)4CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_4\text{OH} \rightarrow \text{CH}_3\text{COO}(\text{CH}_2)_4\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)4​OH→CH3​COO(CH2​)4​CH3​+H2​O

The reaction is carried out under controlled conditions to achieve a high yield of amyl acetate .

Industrial Production Methods: On an industrial scale, amyl acetate is produced using similar esterification processes. The reaction is conducted in large reactors where acetic acid and 1-pentanol are mixed with a catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation to obtain high-purity amyl acetate .

Chemical Reactions Analysis

Types of Reactions: Amyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Amyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of olfactory systems due to its distinctive odor.

    Medicine: Utilized in the formulation of certain pharmaceuticals and as a flavoring agent in medicinal products.

    Industry: Widely used as a solvent in the coatings industry, particularly in lacquers, enamels, and varnishes.

Comparison with Similar Compounds

Amyl acetate is often compared with other esters due to its similar properties. Some similar compounds include:

Uniqueness: Amyl acetate is unique due to its specific combination of solvent properties and distinctive banana-like odor, making it particularly valuable in the flavoring and fragrance industries .

Properties

IUPAC Name

pentyl acetate
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InChI

InChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3
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InChI Key

PGMYKACGEOXYJE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC(=O)C
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Molecular Formula

C7H14O2, Array
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DSSTOX Substance ID

DTXSID1027263
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Molecular Weight

130.18 g/mol
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Physical Description

N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with a persistent banana-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a persistent banana-like odor.
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Boiling Point

295 °F at 760 mmHg (USCG, 1999), 149.2 °C, 149.00 to 150.00 °C. @ 760.00 mm Hg, 149 °C, 295 °F, 301 °F
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Flash Point

(n-) 91 °F (cc); (all isomers) 106F (cc); (iso-) 69 °F (cc) (USCG, 1999), 91 °F, 77 °F (25 °C) (CLOSED CUP), 60 °F (16 °C) (Closed cup), 25 °C c.c., 91 °F (n-), 106 °F (all isomers), 69 °F (iso-), 77 °F
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Solubility

0.2 % (NIOSH, 2023), Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.73X10+3 mg/L at 25 °C, 1.7 mg/mL at 20 °C, Solubility in water: poor, 0.2%
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Density

0.876 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 at 20 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

5.17 mmHg (USCG, 1999), 3.5 [mmHg], 3.5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 0.65, 5.17 mmHg, 4 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

628-63-7
Record name N-AMYL ACETATE
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Record name Amyl acetate
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Record name AMYL ACETATE
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Record name n-AMYL ACETATE
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Melting Point

less than -148 °F (USCG, 1999), -70.8 °C, -71 °C, -95 °F
Record name N-AMYL ACETATE
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Synthesis routes and methods I

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-amyl acetate n-amyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the same reaction vessel as in Example 9 were charged bistriphenylphosphinedibromopalladium (0.198 g, 0.25 mmole), stannous chloride (0.095 g, 0.5 mmole), tetra-n-butylammonium chloride (0.139 g, 0.5 mmole) and n-amyl nitrite (60 ml, 406.6 mmoles), together with monochlorobenzene (200 ml). Then, ketene, carbon monooxide and nitrogen were introduced to the mixture at the rate of 10.4 ml/min (0.46 mmole/min), 300 ml/min and 100 ml/min, respectively, and the reaction was effected for 5 hours. During the reaction, 10 ml of a solution of triphenylphosphine and stannous chloride (0.25 mmole each) in N-methylpyrrolidone was added to the reaction system in 2.5 ml portions every 1 hour. The reaction proceeded smoothly for 5 hours without termination of the reaction to give di-n-amyl malonate (116.2 mmoles, 83.8%) and n-amyl acetate (20.5 mmoles, 14.7%).
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0.095 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.139 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
0.25 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
14.7%

Synthesis routes and methods III

Procedure details

The procedures of Example 14 were followed, except that 80 ml (536.9 mmoles) of n-amyl nitrite was used and that ketene was introduced at the rate of 11.3 ml/min (0.50 mmole/min). During the reaction, however, 15 ml, of a solution of triphenylphosphine (0.092 g, 0.375 mmole) and stannous chloride (0.072 g, 0.375 mmole) in N-methylpyrrolidone was added to the reaction system in 2.5 ml portions every 1 hour, and the reaction was effected at 90° C. for 6 hours. The gas chromatographic analysis revealed that di-n-amyl malonate (136.0 mmoles, 74.8%) and n-amyl acetate (45.4 mmoles, 25.0%) were obtained.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.092 g
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0.072 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
di-n-amyl malonate
Quantity
136 mmol
Type
reactant
Reaction Step Four
Yield
25%

Synthesis routes and methods IV

Procedure details

The procedures of Example 11 were followed, except that ketene was introduced at the rate of 32.0 ml/min (1.43 mmole/min) and that triphenylphosphine (0.066 g, 0.25 mmole) was dissolved in the further added n-amyl nitrite (50 ml). The reaction proceeded smoothly for three hours, during which no deactivation of the catalyst was observed. The reaction product was analyzed by gas chromatography, revealing that n-di-amyl malonate (165.6 mmoles, 64.5%) and n-amyl acetate (32.9 mmoles, 12.8%) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step Two
[Compound]
Name
n-di-amyl malonate
Quantity
165.6 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
12.8%

Synthesis routes and methods V

Procedure details

To the same reaction vessel as in Example 9 were charged bistriphenylphosphinedibromopalladium (0.198 g, 0.25 mmole), stannous chloride (0.095 g, 0.5 mmole), tetra-n-butylammonium chloride (0.139 g, 0.5 mmole) and n-amyl nitrite (70 ml, 474.4 mmoles), together with n-heptane (150 ml) and N-methylpyrrolidone (50 ml). Then, ketene, carbon monooxide and nitrogen were introduced to the mixture at the rate of 10.1 ml/min (0.45 mmole/min), 300 ml/min and 100 ml/min, respectively, and the reaction was effected at 90° C. for 5 hours. The reaction product was analyzed by gas chromatography, revealing that di-n-amyl malonate (82.3 mmoles, 60.7%) and n-amyl acetate (25.5 mmoles, 18.8%) were obtained.
[Compound]
Name
stannous chloride
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di-n-amyl malonate
Quantity
82.3 mmol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
18.8%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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